2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine
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Overview
Description
2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
the scalable synthesis of thieno[2,3-d]pyrimidine derivatives generally involves solvent-free reactions and one-pot procedures, which are advantageous for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the thieno[2,3-d]pyrimidine core .
Scientific Research Applications
2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer activity.
Materials Science: The unique structural features of the compound make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. For example, thieno[2,3-d]pyrimidine derivatives have been shown to inhibit VEGFR-2, a receptor involved in angiogenesis, thereby preventing cancer cell growth . The compound can induce apoptosis by increasing the levels of pro-apoptotic proteins like BAX and decreasing the levels of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but with different biological activities and synthetic routes.
Thieno[3,4-b]pyridine: Another related compound with distinct chemical properties and applications.
Uniqueness
2,2-difluoro-N’-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine is unique due to its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N4S/c10-9(11,3-12)4-13-7-6-1-2-16-8(6)15-5-14-7/h1-2,5H,3-4,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZQITRLUROPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCC(CN)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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